molecular formula C16H23BO3 B13622782 2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13622782
M. Wt: 274.2 g/mol
InChI Key: FQIXRDIXTAUENI-VOTSOKGWSA-N
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Description

2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a but-2-en-1-yloxy group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(But-2-en-1-yloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired boronic ester is complete .

Chemical Reactions Analysis

2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to yield the corresponding boronic acid and pinacol.

Scientific Research Applications

2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Medicinal Chemistry:

    Material Science: Boronic esters are used in the synthesis of polymers and materials with unique properties, such as self-healing materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

2-(4-(But-2-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the but-2-en-1-yloxy group, making it less versatile in certain synthetic applications.

    4-(But-2-en-1-yloxy)phenylboronic Acid: Contains the same phenyl and but-2-en-1-yloxy groups but lacks the dioxaborolane ring, which affects its reactivity and stability.

The unique combination of the but-2-en-1-yloxy group and the dioxaborolane ring in this compound enhances its utility in organic synthesis and broadens its range of applications.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[4-[(E)-but-2-enoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h6-11H,12H2,1-5H3/b7-6+

InChI Key

FQIXRDIXTAUENI-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC/C=C/C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC=CC

Origin of Product

United States

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